4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole
CAS No.: 68109-70-6
Cat. No.: VC18444962
Molecular Formula: C28H26N2O5S
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68109-70-6 |
|---|---|
| Molecular Formula | C28H26N2O5S |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | 4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole |
| Standard InChI | InChI=1S/C21H19N2O2.C7H8O3S/c1-22-16-10-6-8-12-18(16)24-20(22)14-4-3-5-15-21-23(2)17-11-7-9-13-19(17)25-21;1-6-2-4-7(5-3-6)11(8,9)10/h3-15H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
| Standard InChI Key | TYKOZQCHNVLQEU-UHFFFAOYSA-M |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)C |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a benzoxazole core fused with a polyene chain and a 4-methylbenzenesulfonate group. The benzoxazole moiety consists of a planar bicyclic structure with a nitrogen and oxygen atom in the heterocycle. The (2Z,4E)-penta-2,4-dienylidene substituent introduces a conjugated system, while the 3-methyl-1,3-benzoxazol-3-ium group adds cationic character, balanced by the 4-methylbenzenesulfonate anion.
Table 1: Key Structural and Chemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C28H26N2O5S |
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | 4-Methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=N+C |
| Standard InChIKey | TYKOZQCHNVLQEU-UHFFFAOYSA-M |
Stereochemical Configuration
The (2Z,4E) designation indicates the geometry of the double bonds in the penta-2,4-dienylidene chain. The Z configuration at C2 ensures substituents on the same side, while the E configuration at C4 places them oppositely, creating a rigid, planar backbone that enhances π-π stacking interactions .
Synthesis Strategies
Catalytic Approaches Using 2-Aminophenol
Benzoxazole derivatives are commonly synthesized via condensation of 2-aminophenol with carbonyl-containing precursors. For this compound, nickel-supported silica catalysts enable a one-pot synthesis with high selectivity (79–89% yield) . The reaction proceeds under reflux in aqueous conditions, leveraging the catalyst’s recyclability for up to four cycles without significant activity loss .
Table 2: Comparative Synthesis Methods
| Catalyst System | Conditions | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Ni/SiO2 | Reflux in H2O | 79–89 | 45 min | Recyclable, aqueous medium |
| [SMNP@GLP][Cl] (Pd) | 80°C, DMF, O2 atmosphere | 83–95 | 18–48 h | High atom economy, eco-friendly oxidant |
| Nano-ZnO | 100°C, DMF | 60–75 | 6–12 h | Low cost, simple workup |
Physical and Chemical Properties
Solubility and Stability
The 4-methylbenzenesulfonate group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) while the conjugated benzoxazole-polyene system contributes to photostability. The compound’s ionic nature promotes crystallization, as evidenced by its solid-state structure.
Research Challenges and Future Directions
Scalability and Environmental Impact
Current synthesis methods rely on noble metal catalysts (e.g., Pd), raising cost and sustainability concerns. Future work should explore iron- or enzyme-catalyzed routes to improve green chemistry metrics .
Biological Profiling
Comprehensive in vitro and in vivo studies are needed to elucidate this compound’s pharmacological potential. Computational modeling of its interaction with proteins (e.g., kinases, DNA topoisomerases) could guide target identification .
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